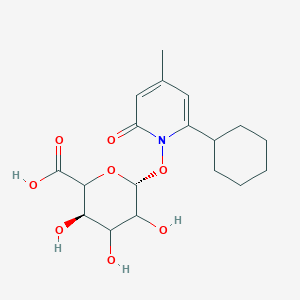

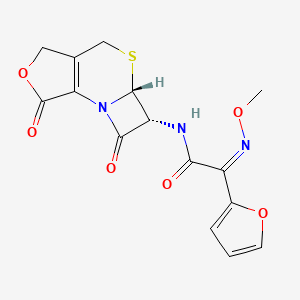

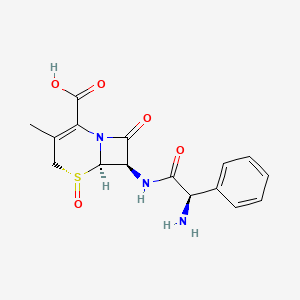

![molecular formula C24H20Cl2N2O3S. HNO3 B601485 1-[2-[[4-(Benzenesulfonyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid CAS No. 80676-29-5](/img/structure/B601485.png)

1-[2-[[4-(Benzenesulfonyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid

Vue d'ensemble

Description

The compound “1-[2-[[4-(Benzenesulfonyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is an amphoteric in nature i.e., it shows both acidic and basic properties .Applications De Recherche Scientifique

Pharmaceutical Research and Development

Fenticonazole Impurity C Nitrate is primarily used in pharmaceutical research to study the stability, efficacy, and safety of antifungal medications. It serves as a reference standard in the development of new formulations and in the quality control of existing products. Researchers use it to understand the degradation pathways and to ensure that the active pharmaceutical ingredient (API) remains effective over time .

Analytical Chemistry

In analytical chemistry, Fenticonazole Impurity C Nitrate is utilized to develop and validate analytical methods for detecting and quantifying impurities in pharmaceutical products. Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to ensure the purity and quality of the drug substances and products. This helps in maintaining the safety and efficacy of medications .

Toxicological Studies

Toxicological studies often involve Fenticonazole Impurity C Nitrate to assess its potential toxic effects on biological systems. These studies are crucial for determining safe dosage levels and understanding the compound’s impact on human health. Researchers investigate its pharmacokinetics and pharmacodynamics to predict its behavior in the human body and to identify any adverse effects .

Microbiological Research

Fenticonazole Impurity C Nitrate is used in microbiological research to study its antifungal properties. It helps in understanding the mechanism of action against various fungal pathogens, including Candida species. This research is vital for developing new antifungal therapies and for improving existing treatments to combat resistant strains .

Environmental Impact Studies

Environmental scientists use Fenticonazole Impurity C Nitrate to study its degradation and persistence in the environment. These studies help in understanding the environmental impact of pharmaceutical compounds, particularly their effects on aquatic and terrestrial ecosystems. Researchers analyze how these compounds break down and their potential to cause environmental pollution .

Regulatory Compliance

In the context of regulatory compliance, Fenticonazole Impurity C Nitrate is used to meet the standards set by regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). It ensures that pharmaceutical products comply with the required specifications for impurities, which is essential for the approval and marketing of safe and effective medications .

If you need more detailed information on any of these applications or additional fields, feel free to ask!

Mécanisme D'action

Fenticonazole Impurity C Nitrate, also known as Fenticonazole Sulfone Nitric Acid Salt or 1-[2-[[4-(Benzenesulfonyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid, is a compound with significant antifungal properties .

Target of Action

The primary targets of Fenticonazole are various types of fungi, including dermatophyte pathogens, Malassezia furfur, and Candida albicans . It also exhibits antibacterial action against bacteria commonly associated with superinfected fungal skin and vaginal infections .

Mode of Action

Fenticonazole exerts its antifungal activity through three different mechanisms :

Biochemical Pathways

The affected biochemical pathways primarily involve the synthesis of ergosterol, a crucial component of the fungal cell membrane . By inhibiting the conversion of lanosterol to ergosterol, Fenticonazole disrupts the integrity of the fungal cell membrane, leading to cell death .

Pharmacokinetics

Fenticonazole is typically used topically, suggesting that systemic absorption is minimal .

Result of Action

The result of Fenticonazole’s action is the effective eradication of fungal infections. It provides significant improvement in symptoms such as discharge, pruritus, and burning associated with candidal vulvovaginitis, with a cure rate of 97.5% .

Safety and Hazards

The safety and hazards of imidazole derivatives can vary widely depending on the specific compound. For example, econazole nitrate, an imidazole derivative, is contraindicated in individuals who have shown hypersensitivity to any of its ingredients . It is not for ophthalmic use . If a reaction suggesting sensitivity or chemical irritation should occur, use of the medication should be discontinued .

Orientations Futures

Imidazole has become an important synthon in the development of new drugs . With the increasing public health problems due to antimicrobial resistance in drug therapy, there is a need for the development of a new drug that overcomes these problems . Therefore, imidazole and its derivatives continue to be an area of active research in the development of novel drugs .

Propriétés

IUPAC Name |

1-[2-[[4-(benzenesulfonyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20Cl2N2O3S.HNO3/c25-19-8-11-22(23(26)14-19)24(15-28-13-12-27-17-28)31-16-18-6-9-21(10-7-18)32(29,30)20-4-2-1-3-5-20;2-1(3)4/h1-14,17,24H,15-16H2;(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHDNFHJIZAZPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21Cl2N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747785 | |

| Record name | Nitric acid--1-[2-{[4-(benzenesulfonyl)phenyl]methoxy}-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fenticonazole Impurity C Nitrate | |

CAS RN |

80676-29-5 | |

| Record name | Nitric acid--1-[2-{[4-(benzenesulfonyl)phenyl]methoxy}-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

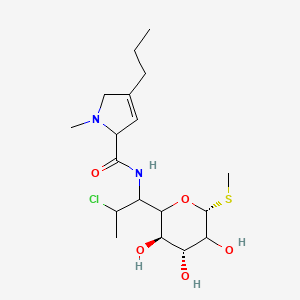

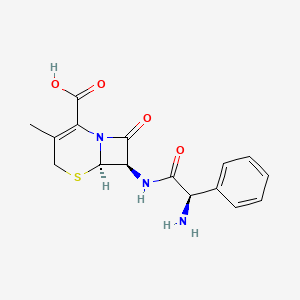

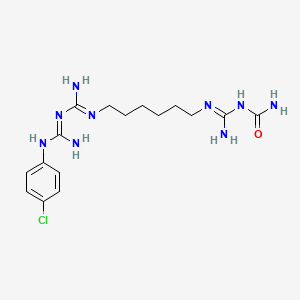

![sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601407.png)

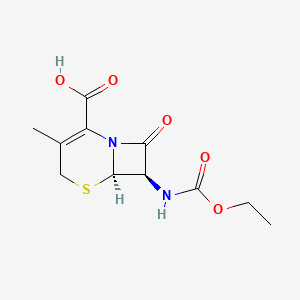

![4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde](/img/structure/B601416.png)